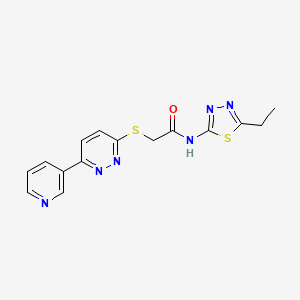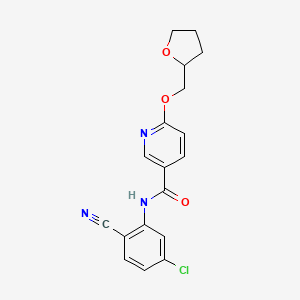![molecular formula C22H16N2OS B2878448 (2-Anilino-1,3-thiazol-5-yl)([1,1'-biphenyl]-4-yl)methanone CAS No. 339008-29-6](/img/structure/B2878448.png)
(2-Anilino-1,3-thiazol-5-yl)([1,1'-biphenyl]-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Anilino-1,3-thiazol-5-yl)([1,1’-biphenyl]-4-yl)methanone is a complex organic compound that features a thiazole ring, an aniline group, and a biphenyl moiety
作用機序
Target of Action
The primary targets of (2-Anilino-1,3-thiazol-5-yl)([1,1’-biphenyl]-4-yl)methanone are Cyclin-dependent kinases 2 and 7 (CDK2 and CDK7) . CDK2 is one of the most extensively studied members of the CDK family and is dedicated to cell-division control . CDKs are a family of heterodimeric serine-threonine protein kinases, which are pivotal in governing various critical cellular events .
Mode of Action
The compound interacts with its targets, CDK2 and CDK7, through a series of molecular interactions. The selectivity mechanism of the compound was examined using a combined approach of computational techniques . The results indicated that key amino acids in CDK2 (Gln85, Lys89, Asp145) mediate ligand–protein interactions through the H-bond and van der Waals interaction with the compound .
Biochemical Pathways
The compound affects the biochemical pathways governed by CDK2 and CDK7. CDK2 plays significant roles in regulating cell-cycle transition and progression . Even a minor misregulation of CDK2 may directly lead to cancer .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the inhibition of CDK2, thereby controlling cell division . This could potentially be used in cancer therapy, as misregulation of CDK2 can lead to cancer .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Anilino-1,3-thiazol-5-yl)([1,1’-biphenyl]-4-yl)methanone typically involves the formation of the thiazole ring followed by the introduction of the aniline and biphenyl groups. One common method involves the cyclization of a thioamide with a haloketone to form the thiazole ring. Subsequent reactions introduce the aniline and biphenyl groups under controlled conditions, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness are crucial. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
(2-Anilino-1,3-thiazol-5-yl)([1,1’-biphenyl]-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the aniline or thiazole moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated solvents, palladium catalysts.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
科学的研究の応用
Chemistry
In chemistry, (2-Anilino-1,3-thiazol-5-yl)([1,1’-biphenyl]-4-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be used as a probe to study enzyme interactions or as a precursor for the synthesis of biologically active molecules. Its structural features make it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of this compound could potentially serve as therapeutic agents. Research is ongoing to explore its efficacy in treating various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, (2-Anilino-1,3-thiazol-5-yl)([1,1’-biphenyl]-4-yl)methanone can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its applications in material science are vast and varied.
類似化合物との比較
Similar Compounds
(2-Anilino-1,3-thiazol-5-yl)(phenyl)methanone: Similar structure but lacks the biphenyl group.
(2-Anilino-1,3-thiazol-5-yl)(4-methylphenyl)methanone: Contains a methyl group instead of the biphenyl moiety.
Uniqueness
The presence of the biphenyl group in (2-Anilino-1,3-thiazol-5-yl)([1,1’-biphenyl]-4-yl)methanone distinguishes it from similar compounds. This structural feature can influence its chemical reactivity, biological activity, and physical properties, making it a unique and valuable compound for research and industrial applications.
特性
IUPAC Name |
(2-anilino-1,3-thiazol-5-yl)-(4-phenylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2OS/c25-21(18-13-11-17(12-14-18)16-7-3-1-4-8-16)20-15-23-22(26-20)24-19-9-5-2-6-10-19/h1-15H,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWNADGULVSWXMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C3=CN=C(S3)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
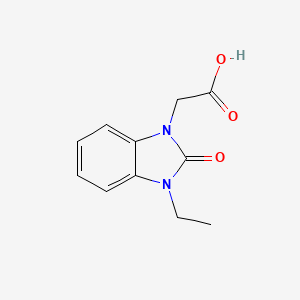
![2-cyano-N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2878366.png)
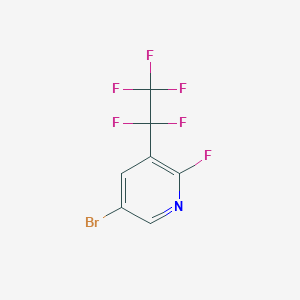

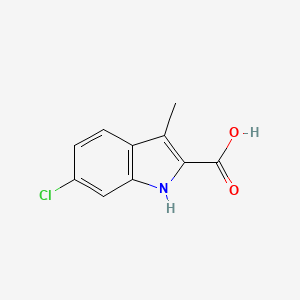
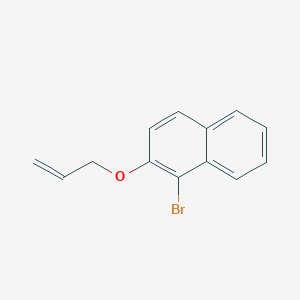
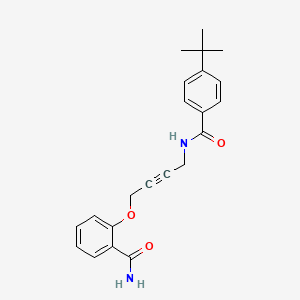
![3-(3-{4-[(1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy]piperidin-1-yl}-3-oxopropyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2878377.png)
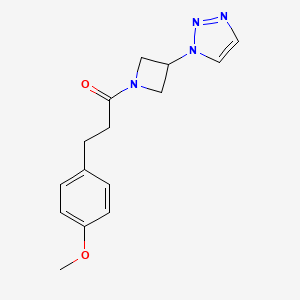
![4-[3-(3-bromophenyl)-1-phenyl-1H-pyrazole-4-carbonyl]morpholine](/img/structure/B2878379.png)
![3-benzyl-7-(4-(furan-2-carbonyl)piperazin-1-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2878381.png)
![benzo[d][1,3]dioxol-5-yl(2-((2,4-dichlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone](/img/structure/B2878383.png)
